Allyl 2-bromobenzyl ether
Overview
Description
Allyl 2-bromobenzyl ether is a chemical compound with the molecular formula BrC6H4CH2OCH2CH=CH2 . It is used in various chemical reactions and has interesting industrial applications .
Synthesis Analysis
Ethers like Allyl 2-bromobenzyl ether can be synthesized through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis
The molecular structure of Allyl 2-bromobenzyl ether is represented by the formula BrC6H4CH2OCH2CH=CH2 . This structure includes a bromobenzyl group (BrC6H4CH2-) and an allyl group (OCH2CH=CH2) connected by an ether linkage (O-).Chemical Reactions Analysis
Allyl 2-bromobenzyl ether can undergo various chemical reactions. For instance, it can undergo the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . It can also participate in reactions involving the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Physical And Chemical Properties Analysis
Allyl 2-bromobenzyl ether is a colorless liquid with a refractive index of 1.5462 at 20°C. It has a boiling point of 251-252°C and a density of 1.327 g/mL at 25°C .Scientific Research Applications
Electrochemical Activation and Cyclisation
Allyl 2-bromobenzyl ether has been studied for its role in the electrochemical activation of C-X bonds, a process that requires very negative electrode potentials. The reductive cyclisation of allyl 2-bromobenzyl ether, a model reaction with industrial applications, has been explored to understand the reaction mechanism and influence of the electrocatalyst. A novel electrode design combined with density functional theory calculations has been utilized to study the intermediates in this reaction, providing insights for optimizing electrocatalyst tuning (Pauwels et al., 2018).
Electrocatalytic Activity and Cyclisation
The compound's role in intramolecular cyclisation reactions has been a focus, with studies exploring the electrocatalytic activity of various cathode materials for the cyclisation of allyl 2-bromobenzyl ether to 2-methyl benzopyran. Such research highlights the influence of cathode materials on electrocatalytic activity, critical for applications in synthetic chemistry and material science (Vanrenterghem & Breugelmans, 2017).
Carbolithiation and Synthesis of Benzofurans
A significant application of allyl 2-bromobenzyl ether lies in the synthesis of benzofuran derivatives. The compound has been used in carbolithiation reactions involving allyl 2-lithioaryl ethers, providing a method for the enantioselective synthesis of functionalized 2,3-dihydrobenzofurans. This process has implications in medicinal chemistry and the development of pharmacologically active compounds (Barluenga et al., 2005).
Novel Material for Organic Electronics
In the field of organic electronics, allyl phenyl thiophene ether, synthesized by coupling 2-bromothiophene with 4-bromo allyl phenyl ether, has been identified as a potential dielectric material. Its application in organic thin-film transistors underlines the relevance of allyl 2-bromobenzyl ether derivatives in the development of advanced electronic devices (Sathyapalan et al., 2008).
Safety And Hazards
Future Directions
There are ongoing studies on the reductive cyclisation of Allyl 2-bromobenzyl ether and its potential industrial applications . Additionally, advancements in ether synthesis from organic solvents to water are being explored, which could potentially impact the synthesis of Allyl 2-bromobenzyl ether .
properties
IUPAC Name |
1-bromo-2-(prop-2-enoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJSBVYPDCMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518805 | |
Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-bromobenzyl ether | |
CAS RN |
87280-01-1 | |
Record name | 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87280-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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